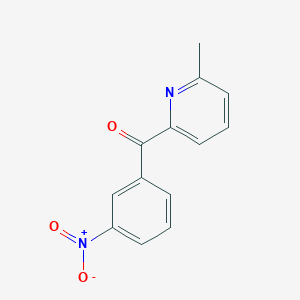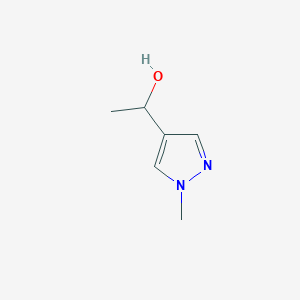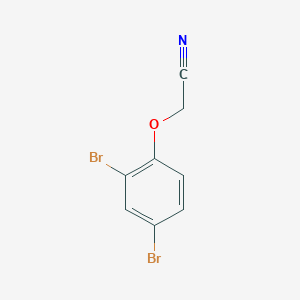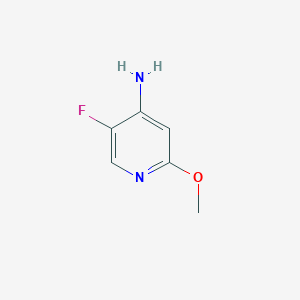
2-Ethyl-4-methoxybenzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-Ethyl-4-methoxybenzenamine consists of a benzene ring substituted with an ethyl group at the 2-position and a methoxy group at the 4-position.Aplicaciones Científicas De Investigación
Conductive Polymers
2-Ethyl-4-methoxyaniline can be polymerized to form substituted polyanilines, which are conductive polymers with a wide range of applications. These polymers are known for their electrical conductivity, ease of synthesis, and biocompatibility. They are used in sensors , electrochromic display devices , solar cells , supercapacitors , and batteries .
Catalysis
The compound is involved in catalytic processes, such as the methylation of anilines with methanol. This reaction is catalyzed by cyclometalated ruthenium complexes and is significant in organic synthesis, particularly for the synthesis of bio-active compounds in the pharmaceutical industry .
Medicine
In the pharmaceutical sector, 2-Ethyl-4-methoxyaniline derivatives are used to influence the lipophilicity of compounds, making them more biologically accessible. This property is crucial for the development of new drugs and understanding their interaction with biological systems .
Environmental Science
2-Ethyl-4-methoxyaniline plays a role in green chemistry, where it’s used in the acylation of amines and phenols in water. This method is environmentally friendly and aligns with the principles of green chemistry, providing moderate to high yields with easy work-up .
Materials Science
The derivatives of 2-Ethyl-4-methoxyaniline are utilized in materials science for their versatility. They are components in the creation of anticorrosion materials and have potential in semiconductor technology. Their blends and composites are explored for novel applications in this field .
Electronics
In electronics, the compound’s derivatives are investigated for their basicity and how it affects the electronic properties of materials. This understanding is essential for designing materials with specific electronic characteristics, such as semiconductors and conductive coatings .
Optical Materials
2-Ethyl-4-methoxyaniline is a precursor in the synthesis of nonlinear optical materials. These materials are important for applications in laser technology , optical switching , and telecommunications .
Industrial Applications
While specific industrial uses of 2-Ethyl-4-methoxyaniline were not directly found, its chemical properties suggest potential applications in dye manufacturing and as an intermediate in the production of other industrial chemicals. Its derivatives are used in the synthesis of azo compounds and organoselenium-quinolines, which are important in various industrial processes .
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Ethyl-4-methoxyaniline, also known as 2-ethyl-4-methoxybenzenamine, is a derivative of aniline, which is a primary amine Anilines are known to interact with various enzymes and receptors in the body due to their amine functional group .
Mode of Action
Anilines, in general, are known to undergo various chemical reactions due to the presence of the amine functional group . They can act as nucleophiles in reactions, forming bonds with electrophiles. The methoxy group in 2-Ethyl-4-methoxyaniline can influence the reactivity of the molecule, making it more basic than aniline .
Biochemical Pathways
They can undergo acetylation, a process that is important in the metabolism and detoxification of aromatic amines . The methoxy group in 2-Ethyl-4-methoxyaniline could potentially influence the molecule’s participation in these pathways.
Pharmacokinetics
Anilines are generally well-absorbed in the body and can be distributed to various tissues . They are primarily metabolized in the liver, often through processes such as acetylation, hydroxylation, and conjugation .
Result of Action
Anilines and their derivatives can have various biological effects, depending on their specific chemical structures and the biochemical pathways they affect .
Action Environment
The action, efficacy, and stability of 2-Ethyl-4-methoxyaniline can be influenced by various environmental factors. For instance, the pH of the environment can affect the molecule’s ionization state, which can influence its reactivity and interactions with other molecules . Additionally, the presence of other molecules can affect the compound’s stability and reactivity .
Propiedades
IUPAC Name |
2-ethyl-4-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRMTSCQUFXYNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-methoxyaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)











![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)